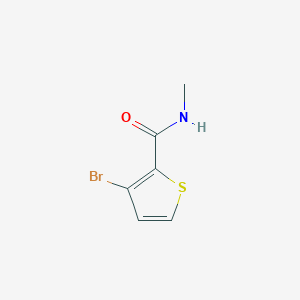
1-(2-Sulfosulfanylethylamino)octadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Sulfosulfanylethylamino)octadecane is a chemical compound with the molecular formula C20H43NO3S2 and a molecular weight of 409.69 g/mol. It is characterized by the presence of a sulfosulfanyl group attached to an ethylamino chain, which is further connected to an octadecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Sulfosulfanylethylamino)octadecane typically involves the reaction of octadecylamine with a sulfosulfanyl ethylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 25-30°C. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction being conducted in large reactors. The purification process may include additional steps such as recrystallization and distillation to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Sulfosulfanylethylamino)octadecane undergoes various chemical reactions, including:
Oxidation: The sulfosulfanyl group can be oxidized to form sulfonic acids under the influence of strong oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions with halides to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-(2-Sulfosulfanylethylamino)octadecane has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biocompatible surfactant in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in antimicrobial coatings.
Industry: Utilized in the formulation of specialty chemicals and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of 1-(2-Sulfosulfanylethylamino)octadecane involves its interaction with biological membranes. The sulfosulfanyl group can disrupt the lipid bilayer, leading to increased membrane permeability. This property is particularly useful in drug delivery, where the compound facilitates the transport of therapeutic agents across cell membranes. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-(2-Sulfosulfanylethylamino)octadecane is unique due to its longer alkyl chain, which enhances its hydrophobic properties and makes it more effective as a surfactant compared to its shorter-chain analogs . This increased hydrophobicity also contributes to its superior performance in applications such as drug delivery and antimicrobial coatings .
Propriétés
Numéro CAS |
929-47-5 |
|---|---|
Formule moléculaire |
C20H43NO3S2 |
Poids moléculaire |
409.7 g/mol |
Nom IUPAC |
1-(2-sulfosulfanylethylamino)octadecane |
InChI |
InChI=1S/C20H43NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-25-26(22,23)24/h21H,2-20H2,1H3,(H,22,23,24) |
Clé InChI |
ZPIZOEMTEYVDGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]-](/img/structure/B13779795.png)
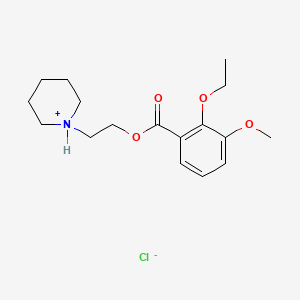
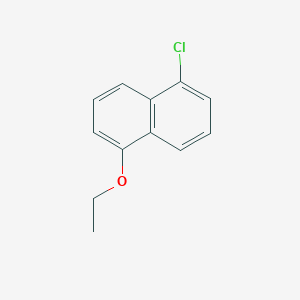
![3-[2-[(Z)-2-[(E)-[3-(2-carboxyethyl)-5-chloro-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-chloro-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13779818.png)

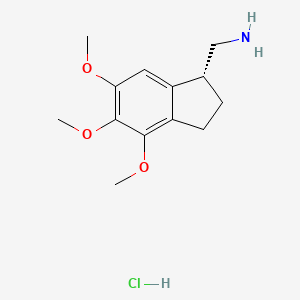
![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)
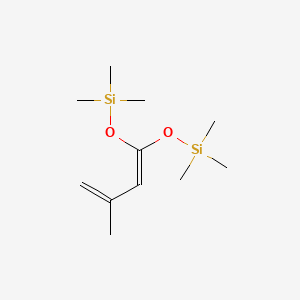
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)
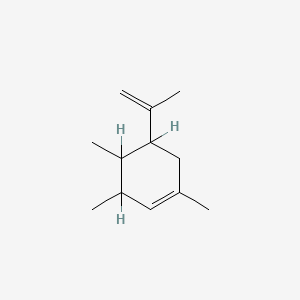

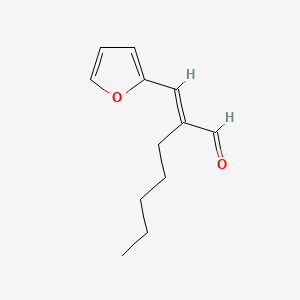
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)
